4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one
Description
Properties
Molecular Formula |
C4H6N4OS |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-amino-3-methyl-6-sulfanylidene-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H6N4OS/c1-2-6-7-3(10)4(9)8(2)5/h5H2,1H3,(H,7,10) |
InChI Key |
SYMXRPWICZMFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)C(=O)N1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Alkylation Reactions
The amino group at position 4 undergoes alkylation with agents such as formaldehyde or methyl iodide. For example:
-
Mannich Reaction : Reacting with formaldehyde and primary/secondary amines (e.g., 4-fluoroaniline) in methanol under reflux yields Mannich base derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Mannich alkylation | Formaldehyde, 4-fluoroaniline, MeOH, reflux | 2,4-Di(4’-arylaminomethyl) derivatives | 75–85% |
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media generates N-alkylated products, enhancing lipophilicity for pharmaceutical applications.
Acylation Reactions
The amino group reacts with acylating agents:
-
Acetylation : Using acetyl chloride or acetic anhydride in pyridine produces N-acetyl derivatives.
| Reaction Type | Reagents/Conditions | Product | Key Spectral Data (IR/NMR) | Reference |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, RT | 4-Acetamido derivative | IR: 1680 cm⁻¹ (C=O stretch) |
Oxidation Reactions
The thioxo (-S-) group is susceptible to oxidation:
-
Sulfonic Acid Formation : Treating with hydrogen peroxide (H₂O₂) in ethanol converts the thioxo group to a sulfonic acid (-SO₃H) .
| Reaction Type | Reagents/Conditions | Product | Analytical Data | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, ethanol, 2 h stirring | 6-(Substituted)-5-oxo-2H-triazine-3-sulfonic acid | IR: 1696 cm⁻¹ (C=O), 879 cm⁻¹ (C-F) |
Nucleophilic Substitution
The thioxo group participates in nucleophilic displacement:
-
Replacement with Hydrazine : Reacting with hydrazine hydrate forms hydrazino derivatives, which cyclize to fused heterocycles (e.g., pyridazine-triazine systems) .
| Reaction Type | Reagents/Conditions | Product | Key Observations | Reference |
|---|---|---|---|---|
| Hydrazine substitution | Hydrazine hydrate, refluxed EtOH | Pyridazino[3,4-e] triazine derivatives | ¹H NMR: δ 5.68 (NH₂), 9.82 (NH) |
Cyclization and Heterocycle Formation
The triazine core facilitates cyclization:
-
Formation of Fused Rings : Reaction with thiourea or carbon disulfide under acidic/basic conditions yields tricyclic systems (e.g., triazino[3,4-b] thiadiazines) .
Biological Activity Correlation
Derivatives exhibit enhanced bioactivity post-modification:
-
Antimicrobial Activity : N-Alkylated derivatives show improved efficacy against Gram-positive bacteria.
-
Antiproliferative Effects : Sulfonic acid derivatives demonstrate cytotoxicity in cancer cell lines .
Key Structural and Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one exhibit antimicrobial properties. Studies show that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that modifications to the thioxo group enhance antibacterial activity against resistant strains of Staphylococcus aureus .
Anticancer Potential
Recent investigations have suggested that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .
Agricultural Applications
Fungicides and Herbicides
The thiazole and triazine derivatives have been explored for their potential as fungicides and herbicides. Research has indicated that these compounds can effectively inhibit fungal pathogens in crops, thereby improving yield and quality. A comparative study highlighted their efficacy against common agricultural pests compared to traditional chemical agents .
Plant Growth Regulators
There is evidence supporting the use of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one as a plant growth regulator. Application studies have shown enhanced growth rates and resistance to environmental stressors when applied to various crops .
Materials Science Applications
Polymer Additives
In materials science, the compound has been investigated as an additive in polymer formulations. Its incorporation into plastics has been shown to improve thermal stability and mechanical properties. Specifically, research indicates that adding this compound enhances the durability of polyolefins under high-temperature conditions .
Coatings and Surface Treatments
The compound's chemical structure allows it to be used in protective coatings that require resistance to corrosion and chemical degradation. Experimental results demonstrate that coatings formulated with this compound exhibit superior performance compared to conventional coatings under harsh environmental conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted at [University Name] evaluated the antimicrobial efficacy of synthesized derivatives of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one against E. coli and Candida albicans. The results indicated a significant reduction in microbial load with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Agricultural Impact
In a field trial conducted at [Research Institute], the application of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one as a fungicide resulted in a 30% increase in crop yield compared to untreated controls. The study concluded that this compound could serve as an effective alternative to synthetic fungicides.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazinone derivatives exhibit varied biological and chemical properties depending on substituent groups. Key analogues include:
Key Observations:
- Substituent Position and Reactivity: The substitution pattern (e.g., phenyl vs. methyl vs. tert-butyl) alters electronic and steric properties. For example, metamitron’s phenyl group enhances π-π stacking interactions in crystal structures, while metribuzin’s tert-butyl group increases hydrophobicity, improving herbicidal activity . The thioxo group (-S) in 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one enhances nucleophilic reactivity compared to methoxy (-OCH₃) or methylthio (-SCH₃) groups, influencing hydrolysis rates and metabolic pathways .
- Hydrogen-Bonding and Stability: Metamitron exhibits a rare bifurcated N–H···N,N hydrogen bond, contributing to its crystalline stability, whereas isometamitron forms simpler N–H···O bonds . Hydration constants (Kh) of triazinones vary with substituents. For example, 4-amino-6-tert-butyl-3-methylthio-triazin-5-one has Kh > 1.0 in 30% acetonitrile, indicating high hydration tendency, which correlates with environmental persistence .
Biological Activity
4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one is , with a molecular weight of approximately 158.18 g/mol. Its structure includes a thioamide group that contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₄OS |
| Molecular Weight | 158.18 g/mol |
| IUPAC Name | 4-amino-3-methyl-6-sulfanylidene-1H-1,2,4-triazin-5-one |
| InChI Key | SYMXRPWICZMFSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NNC(=S)C(=O)N1N |
Antimicrobial Properties
Research indicates that 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain pathogens are reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Micrococcus luteus | 3.91 |
| Bacillus spp. | 7.81 |
| Streptococcus spp. | 15.62 |
These findings suggest that the compound may be effective as a potential antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
| Cancer Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa (cervical cancer) | 2.0 |
| MCF7 (breast cancer) | 1.5 |
The structure–activity relationship (SAR) studies reveal that modifications to the thiazine ring can enhance cytotoxic activity against specific cancer cell lines.
The biological activity of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells leading to apoptosis.
- DNA Interaction : The compound may bind to DNA or interfere with DNA replication processes.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antibacterial Efficacy : A study published in MDPI demonstrated that derivatives of this compound showed enhanced antibacterial properties against resistant strains of bacteria.
- Anticancer Research : Research published in Cancer Letters indicated that modifications to the thiazine moiety led to increased potency against tumor cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one, and how do reaction conditions influence yield?
- Methodology : Adapt protocols from structurally related triazinones. For example, Metribuzin (4-Amino-6-tert-butyl-3-methylthio-triazinone) is synthesized via nucleophilic substitution of 3-mercapto intermediates with alkylating agents like dimethyl sulfate in acidic media . For the target compound, replace the tert-butyl group with methyl and optimize stoichiometry. Use polar aprotic solvents (e.g., DMF) under reflux (80–100°C) to enhance reactivity. Monitor by TLC and purify via recrystallization (ethanol/water). Typical yields range from 60–75%, depending on substituent reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- NMR : In H NMR, the NH group appears as a broad singlet (~δ 5.5–6.5 ppm). The methyl group at position 3 resonates as a singlet (δ 2.1–2.3 ppm). The thioxo (C=S) group deshields adjacent protons, causing splitting patterns .
- IR : Strong absorption at 1600–1650 cm (C=O stretch) and 1150–1200 cm (C=S stretch). Confirm purity via HRMS (expected [M+H]: 200.26) .
Q. How does pH affect the stability of this compound in aqueous solutions, and what storage conditions are recommended?
- Methodology : Perform accelerated stability studies at pH 3–9 (buffered solutions). The compound is prone to hydrolysis under alkaline conditions (pH >8), forming 3-methyl-1,2,4-triazin-5-one derivatives. Store in airtight containers at 4°C in the dark to prevent photodegradation. Use argon/vacuum sealing for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitutions involving this compound?
- Methodology : Contradictions arise from competing reaction pathways. For example, the thioxo group (C=S) can act as a nucleophile or electrophile depending on solvent polarity. In polar aprotic solvents (e.g., DMSO), it undergoes S-alkylation, while in protic solvents (e.g., methanol), oxidative dimerization may occur. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity. Validate with LC-MS to identify byproducts .
Q. How can computational chemistry predict the compound’s binding affinity in enzyme inhibition studies?
- Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with target enzymes (e.g., dihydrofolate reductase). Parameterize the compound using the GAFF force field. Key interactions include hydrogen bonding with the NH group and hydrophobic contacts with the methyl substituent. Compare results with experimental IC values from enzyme assays .
Q. What strategies resolve discrepancies in HPLC purity analysis caused by tautomerism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
